4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Description
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a dimethylamino-fluorophenyl ethylamine side chain. Its molecular formula is C₂₁H₂₆FN₂O, with a molecular weight of 340.45 g/mol. The 4-fluorophenyl group may influence binding affinity to biological targets, such as receptors or enzymes, through hydrophobic and electronic interactions .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-21(2,3)17-10-6-16(7-11-17)20(25)23-14-19(24(4)5)15-8-12-18(22)13-9-15/h6-13,19H,14H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNUBHXYZKNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; halogenated aromatic compounds for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide and related benzamide derivatives:
*Estimated based on structural analogs.
†Predicted using fragment-based methods.
‡Calculated from 's molecular descriptors.
Structural and Functional Insights:
Lipophilicity : The tert-butyl group in the target compound increases logP compared to halogenated analogs (e.g., ) but is less lipophilic than benzimidazole-containing derivatives ().
Solubility: Dimethylamino groups enhance solubility under acidic conditions due to protonation, whereas halogenated or benzimidazole derivatives rely on polar functional groups for solubility.
Biological Activity
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide, a compound belonging to the benzamide class, has garnered attention in recent pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure that includes:
- Benzamide core
- tert-Butyl group
- Dimethylamino group
- 4-Fluorophenyl moiety
The synthesis typically involves several steps:
- Formation of the Benzamide Core : Achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
- Introduction of the tert-Butyl Group : Conducted via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
- Attachment of the Dimethylamino Group : Introduced through nucleophilic substitution reactions using dimethylamine.
- Incorporation of the Fluorophenyl Group : Accomplished via Suzuki-Miyaura coupling with a boronic acid derivative in the presence of a palladium catalyst.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been investigated for its potential to inhibit various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It has shown potential to induce G2/M phase arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary assays suggest that it may exhibit activity against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is thought to result from its interaction with various molecular targets:
- Receptor Binding : It may bind to specific receptors, modulating their activity.
- Signal Transduction Pathways : The compound could influence pathways that regulate cell growth and apoptosis.
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that this compound significantly inhibits tumor cell growth. For example:
- IC50 Values : The compound exhibited an IC50 value indicating potent inhibitory effects against HepG2 liver cancer cells, comparable to established chemotherapeutics .
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:
- Effective Concentrations : The compound displayed effective concentrations that inhibit bacterial growth, warranting further investigation into its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide, and how are key reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling a tert-butyl-substituted benzoyl chloride with a dimethylamino-fluorophenyl ethylamine derivative under controlled pH and temperature (e.g., 0–5°C in dichloromethane) .
- Catalytic hydrogenation : Used to reduce intermediates, employing palladium on carbon (Pd/C) in ethanol at 30–40 psi .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, with the fluorophenyl group showing distinct aromatic splitting patterns (e.g., meta-fluorine at δ ~7.2 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between the benzamide and fluorophenyl moieties (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 399.235) .
Q. What are the critical storage and handling protocols to maintain compound stability?
- Storage : -20°C under anhydrous conditions (desiccated) to prevent hydrolysis of the amide bond .
- Solubility : Use DMSO for stock solutions (stable for ≤6 months at -80°C), avoiding aqueous buffers with high ionic strength to prevent precipitation .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl group, fluorophenyl substitution) influence pharmacokinetic properties and target selectivity?
- tert-Butyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with methyl or hydrogen analogs show a 2–3-fold increase in metabolic stability .
- Fluorophenyl moiety : Introduces electron-withdrawing effects, altering binding affinity to enzymes (e.g., IC₅₀ shifts from 12 nM to 45 nM when replaced with chlorophenyl) .
- Dimethylamino group : Modulates basicity (pKa ~8.5), affecting protonation state and receptor interactions in physiological pH ranges .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antitumor vs. antiarrhythmic effects)?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for ion channel studies vs. MCF-7 for oncology) and control for batch-to-batch compound purity (HPLC ≥98%) .
- Dose-response profiling : Narrow concentration ranges (1 nM–10 µM) reduce off-target effects. For example, antitumor activity at IC₅₀ = 50 nM vs. antiarrhythmic effects at IC₅₀ = 200 nM .
- Target validation : Knockout models (e.g., CRISPR/Cas9) confirm specificity for enzymes like PPTase in bacterial proliferation assays .
Q. How can researchers resolve discrepancies in IC₅₀ values across enzymatic vs. cell-based assays?
- Enzyme assays : Optimize substrate concentrations (e.g., ATP at Km levels) and account for allosteric modulators .
- Cell permeability adjustments : Use efflux pump inhibitors (e.g., verapamil for P-gp) to normalize intracellular compound levels .
- Data normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate inter-lab variability .
Q. What computational approaches predict the compound’s interaction with novel biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3ERT for kinase domains). The fluorophenyl group shows π-π stacking with Tyr-181 in kinase simulations .
- MD simulations : Assess binding stability (RMSD ≤2 Å over 100 ns) and solvation effects using GROMACS .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency across analogs .
Methodological Notes
- Contradiction mitigation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Synthetic scalability : Transition from batch to flow chemistry for intermediates to improve yield (≥80%) and reduce racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
